molecular formula C32H32N2O2 B8248777 (R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8248777
M. Wt: 476.6 g/mol
InChI Key: GSYYZBATXJFEKJ-VSGBNLITSA-N
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Description

®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry. This compound is known for its unique stereochemistry, which makes it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene-2,2’-diol with (S)-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from any side products or impurities.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the oxazole rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique stereochemistry allows for the selective interaction with biological targets, leading to improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of high-performance materials and as a catalyst in various chemical processes. Its ability to induce chirality in other molecules makes it valuable in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, facilitating asymmetric transformations. The oxazole rings play a crucial role in stabilizing the transition states, leading to high enantioselectivity in the reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2’-Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
  • ®-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene

Uniqueness

Compared to similar compounds, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene offers a unique combination of steric and electronic properties. The isopropyl groups provide a balance between steric hindrance and electronic effects, making it a versatile ligand in various catalytic applications.

This detailed article provides a comprehensive overview of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[1-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O2/c1-19(2)27-17-35-31(33-27)25-15-13-21-9-5-7-11-23(21)29(25)30-24-12-8-6-10-22(24)14-16-26(30)32-34-28(18-36-32)20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYYZBATXJFEKJ-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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